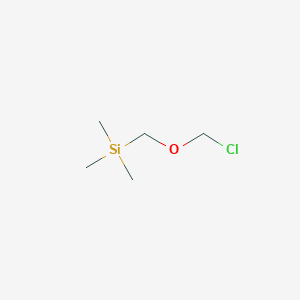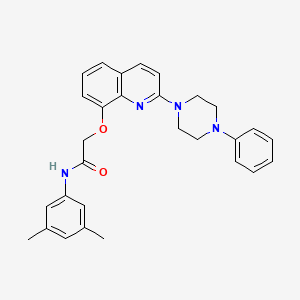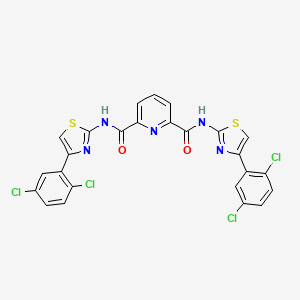![molecular formula C18H18N2O3S B2890707 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea CAS No. 2380033-46-3](/img/structure/B2890707.png)
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea, also known as FTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FTU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of experimental uses. In
作用機序
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea is believed to work by inhibiting the activity of PKC, which plays a key role in regulating a variety of cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and has been implicated in a range of diseases including cancer and diabetes. By inhibiting PKC, 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea may be able to modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea has been shown to have a range of biochemical and physiological effects, including the inhibition of PKC activity, the modulation of intracellular calcium release, and the regulation of cellular signaling pathways. 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the advantages of using 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea in lab experiments is its specificity for PKC inhibition, which allows researchers to investigate the role of PKC in cellular signaling pathways. However, one of the limitations of using 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are a number of future directions for research on 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea, including investigating its potential as an anti-cancer agent, exploring its effects on intracellular calcium release, and studying its potential therapeutic benefits in diseases such as diabetes and Alzheimer's. Additionally, future research could focus on developing more specific and less toxic PKC inhibitors based on the structure of 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea.
合成法
The synthesis of 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea involves the reaction of 2-phenoxyethylamine with 4-(furan-3-yl)thiophen-2-carbaldehyde in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with isocyanate to produce 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea. The purity of 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea can be improved through recrystallization or column chromatography.
科学的研究の応用
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea has been studied for a variety of scientific research applications, including as an inhibitor of protein kinase C (PKC) and as a tool for studying the function of intracellular calcium channels. 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea has also been used to investigate the role of PKC in cellular signaling pathways and to study the effects of intracellular calcium release on cellular function.
特性
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-7-9-23-16-4-2-1-3-5-16)20-11-17-10-15(13-24-17)14-6-8-22-12-14/h1-6,8,10,12-13H,7,9,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQDJFZCXPIWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)
![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)


![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)
